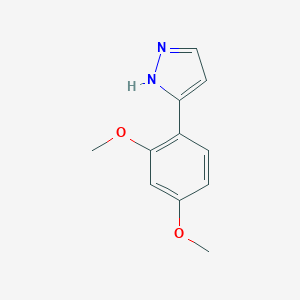

3-(2,4-Dimethoxyphenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(7-8)15-2)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQGATYGFKDZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=NN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578932 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150433-17-3 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole

Introduction

Pyrazoles represent a cornerstone class of five-membered nitrogen-containing heterocyclic compounds, renowned for their vast applications in medicinal chemistry and materials science.[1][2] Their derivatives are integral to numerous commercial drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise structural characterization of any novel pyrazole derivative is a non-negotiable prerequisite for its advancement in a research or drug development pipeline. An unambiguous assignment of the molecular structure ensures that structure-activity relationships (SAR) are valid and that subsequent biological or material science studies are built on a solid foundation.

This technical guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of a specific, functionally rich pyrazole: 3-(2,4-Dimethoxyphenyl)-1H-pyrazole (CAS No: 150433-17-3).[3] We will proceed from a logical synthetic route to a multi-technique spectroscopic analysis, emphasizing not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals who require a practical framework for rigorous molecular characterization.

Part 1: Strategic Synthesis

The first principle of structure elucidation is to have a rational hypothesis for the structure you are trying to confirm. This hypothesis is born from the chosen synthetic pathway. For the target molecule, a highly efficient and common method involves the condensation of a substituted acetophenone with an appropriate reagent to form an intermediate that is then cyclized with hydrazine.

A robust choice is the reaction of 2',4'-Dimethoxyacetophenone with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which readily cyclizes upon treatment with hydrazine hydrate. This route is often preferred over chalcone-based syntheses for its high yields and clean reaction profiles.

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

2',4'-Dimethoxyacetophenone (1.0 eq)

-

Dimethylformamide-dimethyl acetal (DMF-DMA) (1.5 eq)

-

Hydrazine hydrate (1.2 eq)

-

Toluene

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Formation of the Enaminone Intermediate.

-

To a solution of 2',4'-Dimethoxyacetophenone (1.0 eq) in toluene, add DMF-DMA (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, efficiently converting the ketone into the key enaminone intermediate. Toluene is a suitable high-boiling solvent for this condensation.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

-

-

Step 2: Cyclization to Form the Pyrazole Ring.

-

Dissolve the crude enaminone intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the resulting mixture to reflux for 3-5 hours, again monitoring by TLC.

-

Causality: Hydrazine acts as a dinucleophile. It first attacks the carbonyl carbon, followed by an intramolecular cyclization via attack on the β-carbon of the enone system, and subsequent elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Part 2: The Elucidation Workflow: A Multi-Technique Approach

Confirming the structure requires a battery of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity.

Structure Elucidation Workflow Diagram

Caption: Logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS)

Causality: This is the first and fastest check. It validates the most fundamental property of the molecule: its mass. A successful synthesis must yield a product with the correct molecular weight. We use Electrospray Ionization (ESI) in positive mode, which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying interpretation.

Experimental Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI-MS source.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Data Interpretation: The molecular formula for this compound is C₁₁H₁₂N₂O₂.[3] The expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Exact Mass | 204.0899 g/mol |

| Observed Ion (Expected) | [M+H]⁺ = 205.0972 m/z |

Finding a prominent peak at m/z 205.0972 provides strong evidence that the target compound has been formed.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bond of the pyrazole, aromatic C-H bonds, C=N and C=C bonds within the rings, and the C-O bonds of the methoxy groups.

Experimental Protocol:

-

Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The presence of the following absorption bands confirms the key functional components of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3300 | N-H Stretch (broad) | Pyrazole N-H |

| 3000 - 3100 | C-H Stretch (aromatic) | Phenyl and Pyrazole Rings |

| 2850 - 2960 | C-H Stretch (aliphatic) | Methoxy (-OCH₃) groups |

| ~1610, ~1580 | C=C Stretch | Aromatic Rings |

| ~1500 - 1550 | C=N Stretch | Pyrazole Ring |

| 1250 - 1300 | C-O Stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |

| 1020 - 1050 | C-O Stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[4][5] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR). For a molecule with isomeric possibilities, such as different substitution patterns on the phenyl ring, NMR is indispensable for unambiguous assignment. 2D NMR techniques like HMBC are crucial for confirming long-range connectivity.[4]

Experimental Protocol:

-

Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often useful for observing exchangeable protons like N-H.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

¹H NMR Analysis:

-

N-H Proton (1H): A broad singlet, typically downfield (>12 ppm in DMSO-d₆), which is exchangeable with D₂O. Its presence is a key indicator of the N-unsubstituted pyrazole.

-

Pyrazole Protons (2H): The pyrazole ring has two protons. They will appear as doublets due to coupling to each other. H4 is typically around 6.5-6.8 ppm and H5 is further downfield, around 7.6-7.9 ppm.

-

Dimethoxyphenyl Protons (3H): The 2,4-disubstituted pattern gives rise to a characteristic three-proton aromatic system.

-

H-6' (ortho to the pyrazole): A doublet around 7.5-7.8 ppm.

-

H-5' (meta to the pyrazole): A doublet of doublets around 6.5-6.7 ppm.

-

H-3' (ortho to the pyrazole): A doublet around 6.5-6.7 ppm.

-

-

Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, typically in the range of 3.8-4.0 ppm.

¹³C NMR Analysis:

-

Pyrazole Carbons: C3 (~150-155 ppm), C4 (~105-110 ppm), and C5 (~130-135 ppm).

-

Dimethoxyphenyl Carbons: Six distinct signals. The oxygen-bearing carbons (C2' and C4') will be the most downfield (155-160 ppm). The carbon attached to the pyrazole (C1') will be around 115-120 ppm. The other carbons (C3', C5', C6') will appear in the typical aromatic region (98-130 ppm).

-

Methoxy Carbons: Two signals around 55-56 ppm.

2D NMR (HMBC) for Unambiguous Connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle, confirming how the fragments are connected. The most critical correlation to observe is the ³J coupling between the H-6' proton on the phenyl ring and the C3 carbon of the pyrazole ring. This unequivocally proves that the dimethoxyphenyl group is attached at the C3 position of the pyrazole.

Summary of Expected NMR Data (in DMSO-d₆):

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| NH | ~12.8, br s | - | - |

| H4/C4 | ~6.6, d, J=2.5 | ~106.0 | H4 → C3, C5 |

| H5/C5 | ~7.8, d, J=2.5 | ~132.0 | H5 → C3, C4 |

| C3 | - | ~152.0 | H4 → C3, H5 → C3, H-6' → C3 |

| C1' | - | ~116.0 | H-6' → C1', H-5' → C1' |

| C2' | - | ~159.0 | H-3' → C2', 2'-OCH₃ → C2' |

| H3'/C3' | ~6.6, d, J=2.4 | ~98.8 | H-3' → C1', C2', C4', C5' |

| C4' | - | ~161.0 | H-3' → C4', H-5' → C4', 4'-OCH₃ → C4' |

| H5'/C5' | ~6.7, dd, J=8.5, 2.4 | ~105.5 | H-5' → C1', C3', C4', C6' |

| H6'/C6' | ~7.7, d, J=8.5 | ~128.0 | H-6' → C3 , C1', C2', C4', C5' |

| 2'-OCH₃ | ~3.9, s | ~56.0 | 2'-OCH₃ → C2' |

| 4'-OCH₃ | ~3.8, s | ~55.5 | 4'-OCH₃ → C4' |

X-ray Crystallography

Causality: While the combination of MS, IR, and comprehensive NMR analysis provides definitive proof of structure for most applications, single-crystal X-ray diffraction is considered the "gold standard." It provides an unambiguous, three-dimensional map of the atoms in the solid state, confirming connectivity, bond lengths, and bond angles with extremely high precision.[6] It is particularly valuable for resolving any ambiguity about tautomers in the solid state.[7]

Experimental Protocol:

-

Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software.

Data Interpretation: The output will be a 3D model of the molecule. The refined structure should perfectly match that of this compound, confirming the substitution pattern and connectivity beyond any doubt.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The journey begins with a logical synthesis that provides a testable structural hypothesis. Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the key functional groups. The core of the elucidation lies in a comprehensive NMR analysis—¹H and ¹³C NMR map the molecular skeleton, while 2D experiments like HMBC provide the definitive proof of connectivity between the dimethoxyphenyl and pyrazole rings. For absolute confirmation, particularly in regulatory or advanced materials science contexts, X-ray crystallography provides the final, incontrovertible evidence. By following this self-validating workflow, researchers can have the utmost confidence in their molecular structure, ensuring the integrity of all subsequent scientific endeavors.

References

- 1. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)-1H-pyrazole (CAS 150433-17-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-1H-pyrazole, identified by CAS number 150433-17-3, is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a significant class of compounds in medicinal chemistry.[1][2] The pyrazole scaffold is a versatile pharmacophore found in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[2][3][4] This guide provides a comprehensive overview of the known physical and chemical properties, potential biological significance, and a representative synthetic and analytical workflow for this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 150433-17-3 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |

| Molecular Weight | 204.23 g/mol | [5] |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Melting Point | Predicted to be in the range of 100-200 °C | Based on related pyrazole derivatives[6][7] |

| Boiling Point | > 300 °C (Predicted) | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General knowledge of similar compounds |

| pKa | The pyrazole ring has a pKb of approximately 11.5, indicating weak basicity.[2] | [2] |

Structural Information:

The molecular structure of this compound consists of a pyrazole ring substituted at the 3-position with a 2,4-dimethoxyphenyl group.

DOT Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Biological Significance and Therapeutic Potential

While specific biological activity for this compound has not been extensively reported, the broader class of pyrazole derivatives is of significant interest to the pharmaceutical industry. The presence of the pyrazole core is associated with a wide array of pharmacological activities:

-

Antitumor Activity: Many pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[1] They can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Anti-inflammatory and Analgesic Effects: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.[3]

-

Antimicrobial and Antifungal Activity: Certain pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents.[1]

-

Antioxidant Properties: Some pyrazole-containing compounds have been shown to possess significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[6]

The 2,4-dimethoxyphenyl substituent in the target molecule may further modulate its biological activity and pharmacokinetic properties. The methoxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Experimental Workflow: Synthesis and Characterization

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles is the reaction of a chalcone with hydrazine hydrate. The following is a representative protocol that could be adapted for the synthesis of this compound.

DOT Diagram: Synthetic Workflow

Caption: General workflow for the synthesis and characterization of 3-aryl-1H-pyrazoles.

Step-by-Step Methodology:

-

Chalcone Synthesis: The precursor, 2',4'-dimethoxychalcone, can be synthesized via a Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and benzaldehyde in the presence of a base like sodium hydroxide in an alcoholic solvent.

-

Cyclocondensation Reaction:

-

To a solution of 2',4'-dimethoxychalcone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate of the crude pyrazole derivative may form, which can be collected by filtration.

-

Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

-

Characterization:

-

The structure of the synthesized compound is confirmed by standard spectroscopic techniques:

-

¹H and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

-

Conclusion

This compound (CAS 150433-17-3) is a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific experimental data on its physical and chemical properties are limited, its structural features suggest potential for a range of biological activities, aligning with the known therapeutic profiles of other pyrazole derivatives. The synthetic route via chalcone cyclocondensation is a well-established and efficient method for accessing this and related compounds. Further research into the specific biological properties of this compound is warranted to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]

Spectroscopic Data of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(2,4-Dimethoxyphenyl)-1H-pyrazole. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents.[1] A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features that give rise to the observed spectral patterns. The methodologies for acquiring this data are also detailed to provide a self-validating framework for researchers.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol , is characterized by a central five-membered pyrazole ring attached to a 2,4-dimethoxyphenyl substituent.[2] The numbering of the atoms, crucial for the assignment of NMR signals, is depicted in the diagram below.

References

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have established it as a "privileged scaffold," integral to the design of numerous therapeutic agents.[3] A significant number of drugs approved by the FDA incorporate the pyrazole motif, highlighting its therapeutic relevance in treating a wide array of diseases, from cancers and inflammatory conditions to infectious diseases.[1][4][5] This guide provides an in-depth, technically-grounded framework for researchers and drug development professionals on the systematic screening of novel pyrazole compounds for their biological activities. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation process.

Foundational Screening: A Multi-Pronged Approach to Unveiling Therapeutic Potential

The initial assessment of novel pyrazole derivatives necessitates a tiered screening cascade designed to efficiently identify promising candidates for further development. This process typically begins with broad-spectrum in vitro assays to assess general cytotoxicity, followed by more specific assays targeting key areas of pharmacological interest, such as antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8]

Workflow for Initial Biological Activity Screening

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jchr.org [jchr.org]

- 8. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]

The Pyrazole Core: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have cemented its role in a multitude of blockbuster drugs, from anti-inflammatory agents to treatments for erectile dysfunction and cancer.[3][4] This guide provides an in-depth exploration of the pyrazole core for researchers, scientists, and drug development professionals. We will dissect foundational and modern synthetic strategies, explain the mechanistic rationale behind these protocols, and illuminate the pyrazole's function through the lens of market-leading pharmaceuticals. This document moves beyond a simple recitation of methods to offer a cohesive understanding of why specific synthetic choices are made and how the pyrazole scaffold exerts its potent therapeutic effects.

Chapter 1: The Enduring Significance of the Pyrazole Scaffold

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a cornerstone of heterocyclic chemistry. Its importance in drug discovery stems from a unique combination of physicochemical properties. The pyrazole fragment can act as a bioisostere for other aromatic systems like benzene, often improving potency and key properties such as aqueous solubility. The two nitrogen atoms provide sites for hydrogen bonding, crucial for molecular recognition at enzyme active sites, while the overall aromaticity of the ring contributes to its stability.

This scaffold is a key component in a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][5] The clinical success of drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) has significantly highlighted the importance of this heterocycle, spurring continuous innovation in its synthesis and functionalization.[3][5]

Chapter 2: Foundational Synthetic Strategies: Building the Core

The construction of the pyrazole ring is typically achieved through cyclocondensation reactions. The choice of method is dictated by the desired substitution pattern, availability of starting materials, and required regioselectivity.

The Knorr Pyrazole Synthesis: A Timeless Classic

The most fundamental route to pyrazoles is the Knorr synthesis, involving the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9]

Causality Behind the Knorr Synthesis: The reaction's reliability and the ready availability of diverse 1,3-dicarbonyls and hydrazines make it a workhorse in heterocyclic synthesis.[9][10] However, a critical consideration is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used, two different regioisomeric pyrazoles can be formed, as the initial condensation can occur at either carbonyl group.[11][12] The reaction conditions, including pH and solvent, can influence the isomeric ratio, but separating the products often poses a significant challenge.[10][12]

Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

3-(2,4-Dimethoxyphenyl)-1H-pyrazole molecular formula and weight

An In-Depth Technical Guide to 3-(2,4-Dimethoxyphenyl)-1H-pyrazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential therapeutic applications, grounding all claims in authoritative scientific literature.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a stable and versatile scaffold for chemical modification, enabling precise tuning of steric, electronic, and pharmacokinetic properties. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects.[3][4][5][6]

The subject of this guide, this compound, incorporates a dimethoxy-substituted phenyl ring. The methoxy groups (-OCH₃) are critical pharmacophoric features known to influence a molecule's biological activity by acting as hydrogen bond acceptors and modulating lipophilicity. Their specific placement at the 2- and 4-positions can significantly impact receptor binding affinity and metabolic stability, making this particular analog a compelling candidate for further investigation in drug discovery programs.[1][4]

Physicochemical and Structural Properties

The foundational step in evaluating any compound for research and development is to establish its core physicochemical properties. These data are crucial for dosage calculations, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [7] |

| Molecular Weight | 204.23 g/mol | [7] |

| CAS Number | 150433-17-3 | [7] |

| Purity | ≥97% (Typical) | [7] |

| Appearance | White to off-white powder (Typical) | |

| Storage Conditions | Room temperature, sealed in a dry environment | [7] |

Synthesis and Mechanistic Rationale

The most established and versatile method for synthesizing 3-aryl-1H-pyrazoles is through the cyclization of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative. This approach is highly efficient and allows for modular assembly of diverse pyrazole analogs.

Experimental Protocol: Two-Step Synthesis

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the base-catalyzed condensation of 2',4'-dimethoxyacetophenone with a suitable formylating agent, such as ethyl formate, to generate the intermediate chalcone.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4'-dimethoxyacetophenone (1.0 eq) in anhydrous ethanol.

-

Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Add a solution of sodium hydroxide (2.5 eq) in ethanol dropwise to the stirred mixture.

-

Aldehyde Addition: Slowly add ethyl formate (1.1 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl formate. The subsequent dehydration reaction is thermodynamically driven, forming the stable conjugated system of the chalcone.

-

-

Workup and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl until the pH is neutral. The precipitated solid (the chalcone intermediate) is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Pyrazole Ring Formation via Cyclization

The purified chalcone is then reacted with hydrazine hydrate to form the final pyrazole ring.

-

Reagent Preparation: Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq) to the solution.

-

Cyclization Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

Causality: The nucleophilic nitrogen of hydrazine attacks the β-carbon of the chalcone's α,β-unsaturated system (Michael addition). This is followed by an intramolecular cyclization as the other nitrogen atom attacks the carbonyl carbon. The final step is the elimination of a water molecule, leading to the formation of the stable aromatic pyrazole ring.

-

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed thoroughly with water to remove any acid, and dried. The crude product can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vibrantpharma.com [vibrantpharma.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Actionable Targets of Dimethoxyphenyl Pyrazole Derivatives

Abstract

The dimethoxyphenyl pyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets modulated by this versatile class of compounds. We will delve into the mechanistic underpinnings of their action in oncology, inflammation, and neuroprotection, presenting a consolidated view for researchers, scientists, and drug development professionals. This guide will explore the specific molecular interactions, summarize critical efficacy data, and provide detailed experimental protocols to empower further investigation into this promising class of therapeutic agents.

Introduction: The Versatility of the Dimethoxyphenyl Pyrazole Core

The pyrazole ring system is a cornerstone of many clinically successful drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The incorporation of a dimethoxyphenyl moiety has proven to be a particularly fruitful strategy in the design of novel therapeutics. This substitution pattern often enhances binding affinity and modulates the pharmacokinetic properties of the parent molecule. This guide will systematically explore the validated and emerging therapeutic targets of dimethoxyphenyl pyrazole derivatives, providing a roadmap for future drug discovery and development efforts.

Anti-Cancer Applications: A Multi-Pronged Attack on Malignancy

Dimethoxyphenyl pyrazole derivatives have emerged as potent anti-cancer agents, exhibiting a multi-targeted approach to inhibiting tumor growth and progression. Their mechanisms of action span the inhibition of key cellular processes including cell cycle progression, signal transduction, and cytoskeletal dynamics.

Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

A primary mechanism through which dimethoxyphenyl pyrazoles exert their anti-cancer effects is through the inhibition of a wide array of protein kinases that are often dysregulated in cancer.

CDKs are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Several dimethoxyphenyl pyrazole derivatives have been identified as potent inhibitors of both CDK2 and PIM1.[1][2] For instance, the compound 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine demonstrated an IC50 of 0.30 µM for CDK2 inhibition.[1][2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor.

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of the dimethoxyphenyl pyrazole derivative in 100% DMSO.

-

Create a serial dilution of the test compound in the appropriate kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare solutions of the target kinase (e.g., CDK2/Cyclin A2 or PIM1), its specific substrate (e.g., Histone H1 for CDK2, or a synthetic peptide for PIM1), and ATP in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well white plate, add the serially diluted test compound.

-

Add the kinase to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using a commercial ADP-Glo™ or similar kit):

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Dimethoxyphenyl pyrazole derivatives have shown significant inhibitory activity against several receptor tyrosine kinases crucial for tumor angiogenesis and proliferation, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Anaplastic Lymphoma Kinase (ALK).[3]

-

PDGFR: A series of (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines have been developed as potent anti-PDGFR-β kinase inhibitors, with one compound exhibiting an IC50 of 0.0042 µM.[4]

-

VEGFR-2: Several pyrazole derivatives have demonstrated dual inhibitory potential on EGFR and VEGFR-2, with IC50 values in the sub-micromolar range.[3]

-

c-Met and ALK: Pyrazolo[3,4-b]pyridine derivatives have shown strong c-Met kinase inhibitory activity with IC50 values in the nanomolar range.[5]

Signaling Pathway: Receptor Tyrosine Kinase Inhibition

The following diagram illustrates the general signaling pathways of key RTKs targeted by dimethoxyphenyl pyrazole derivatives. Inhibition of these receptors blocks downstream signaling cascades, leading to reduced cell proliferation, survival, and angiogenesis.

Caption: Inhibition of RTK signaling by dimethoxyphenyl pyrazole derivatives.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them a key target for anti-cancer drugs. Certain dimethoxyphenyl pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] One such derivative, 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was found to be highly effective in inhibiting the clonogenicity of HCT116 human colon cancer cells.[7]

Experimental Protocol: Immunofluorescence Staining for Microtubule Disruption

This protocol allows for the visualization of the effects of a test compound on the cellular microtubule network.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dimethoxyphenyl pyrazole derivative for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., nocodazole) as a positive control.

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the cells using a fluorescence microscope.

-

Induction of Apoptosis: Triggering Programmed Cell Death

Several dimethoxyphenyl pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of effector caspases, such as caspase-3.

Experimental Workflow: Apoptosis Induction Analysis

This workflow outlines the key steps to assess the pro-apoptotic activity of dimethoxyphenyl pyrazole derivatives.

Caption: Experimental workflow for assessing apoptosis induction.

Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a key driver of many diseases. Dimethoxyphenyl pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. Trimethoxy-substituted pyrazole-pyridazine hybrids have shown particularly potent COX-2 inhibitory activity, with IC50 values in the low micromolar range.[9]

Summary of In Vitro Efficacy

The following table summarizes the reported in vitro inhibitory activities of representative dimethoxyphenyl pyrazole derivatives against various therapeutic targets.

| Compound Class | Target | IC50 (µM) | Cell Line / Assay |

| Pyrazolo[3,4-b]pyridine | CDK2 | 0.30 | In vitro kinase assay |

| Pyrazolo[3,4-b]pyridine | PIM1 | - | In vitro kinase assay |

| Indenopyrazole | PDGFR-β | 0.0042 | In vitro kinase assay |

| Pyrazole Derivative | VEGFR-2 | 0.102 - 0.418 | In vitro kinase assay |

| Pyrazolopyridine | c-Met | 0.00427 | HTRF assay |

| Pyrazole-pyridazine hybrid | COX-2 | 1.15 | In vitro enzyme assay |

| Dihydropyrazole | Tubulin Polymerization | - | Inhibition of clonogenicity |

Conclusion and Future Directions

Dimethoxyphenyl pyrazole derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their ability to potently and often selectively inhibit a range of key biological targets in cancer and inflammation underscores their therapeutic potential. The multi-targeted nature of some of these compounds may offer advantages in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Future research should focus on optimizing the structure-activity relationships for each target to enhance potency and selectivity. Furthermore, in vivo studies are crucial to evaluate the pharmacokinetic properties, efficacy, and safety of these promising compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the translation of dimethoxyphenyl pyrazole derivatives from the laboratory to the clinic.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between the novel small molecule, 3-(2,4-Dimethoxyphenyl)-1H-pyrazole, and a representative biological target. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound, while commercially available, lacks extensive characterization in the public domain.[3] This guide, therefore, presents a robust, field-proven computational workflow to elucidate its potential mechanism of action, binding affinity, and interaction dynamics with a plausible therapeutic target. We will utilize a multi-faceted approach, integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling to generate a holistic understanding of the molecule's behavior at the atomic level. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and a desire to apply these techniques to novel chemical entities.

Introduction: The Rationale for In Silico Investigation

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] Its synthetic tractability and ability to engage in a variety of non-covalent interactions make it an attractive starting point for drug discovery campaigns. The subject of this guide, this compound, possesses a unique substitution pattern that warrants investigation. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, often contributing to target engagement through hydrogen bonding and hydrophobic interactions.[5][6]

Given the nascent state of publicly available biological data for this specific molecule, in silico modeling offers a rapid, cost-effective, and powerful avenue for initial characterization. By simulating its interaction with a well-validated biological target, we can generate testable hypotheses regarding its potential therapeutic applications. For the purpose of this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a representative target. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, and its dysregulation is a hallmark of many cancers. Numerous pyrazole-containing compounds have been reported as VEGFR2 inhibitors, making it a highly plausible target for our subject molecule.[7]

This guide will provide a step-by-step methodology for:

-

Molecular Docking: To predict the binding pose and affinity of this compound within the VEGFR2 active site.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and characterize its dynamic behavior over time.

-

Pharmacophore Modeling: To identify the key chemical features responsible for the predicted interaction, which can guide future lead optimization efforts.

Methodologies: A Trifecta of Computational Approaches

Our in silico investigation is structured as a sequential workflow, where the output of each stage informs the next. This ensures a logical progression from initial binding prediction to a more nuanced understanding of the interaction dynamics.

Caption: A high-level overview of the sequential in silico modeling workflow.

Ligand and Target Preparation: The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the quality of the input structures. This preparatory phase is arguably the most crucial step in the entire workflow.

Experimental Protocol: Ligand and Target Preparation

-

Ligand Preparation:

-

The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or sourced from databases like PubChem.

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel.

-

Perform an initial energy minimization of the 3D structure using a force field such as MMFF94. This step ensures a low-energy, geometrically plausible starting conformation.

-

Assign partial charges to the atoms (e.g., Gasteiger charges).

-

-

Target Preparation:

-

Download the crystal structure of VEGFR2 in complex with a known pyrazole-containing inhibitor from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 3VHE.

-

Using molecular modeling software (e.g., PyMOL, Chimera, or Maestro), remove all non-essential components from the PDB file, including water molecules, co-factors, and the original ligand.[8]

-

Add polar hydrogen atoms to the protein structure, as these are typically not resolved in X-ray crystallography but are essential for accurate interaction modeling.

-

Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.

-

Molecular Docking: Predicting the Handshake

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[9] This provides a static snapshot of the most likely binding mode and an estimation of the binding affinity.

Experimental Protocol: Molecular Docking

-

Grid Generation:

-

Define the binding site on the VEGFR2 structure. This is typically done by creating a grid box that encompasses the active site, often centered on the position of the co-crystallized ligand from the original PDB file.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.[10]

-

Set the prepared this compound as the ligand and the prepared VEGFR2 structure as the receptor.

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a predefined scoring function.

-

-

Analysis of Results:

-

The primary output will be a set of predicted binding poses, each with a corresponding binding affinity score (typically in kcal/mol).

-

The pose with the lowest binding energy is generally considered the most likely.

-

Visualize the top-ranked pose in a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein residues.

-

Molecular Dynamics (MD) Simulations: Bringing the Complex to Life

While molecular docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the nuances of their interactions.[11]

Experimental Protocol: Molecular Dynamics Simulation

This protocol provides a general workflow using the popular and open-source GROMACS software package.[1][12]

-

System Preparation:

-

Combine the coordinates of the top-ranked docked pose of this compound and VEGFR2 into a single complex file.

-

Generate the topology files for both the protein and the ligand. The protein topology can be generated using a standard force field like CHARMM36. The ligand topology will require parameterization, which can be done using tools like the SwissParam server.

-

Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edge).

-

Solvate the system by filling the simulation box with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Execution:

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

-

Equilibration: Conduct a two-phase equilibration process. First, a constant volume, constant temperature (NVT) equilibration to stabilize the temperature of the system. Second, a constant pressure, constant temperature (NPT) equilibration to stabilize the pressure and density.

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). The coordinates of the system are saved at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

-

Caption: A schematic representation of the key stages in a molecular dynamics simulation.

Pharmacophore Modeling: Abstracting the Key Features

Pharmacophore modeling aims to identify the essential steric and electronic features of a ligand that are responsible for its biological activity.[13] This can be done based on a set of active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).

Experimental Protocol: Structure-Based Pharmacophore Modeling

-

Model Generation:

-

Use the stable protein-ligand complex obtained from the MD simulation as input.

-

Software such as LigandScout or MOE can be used to automatically identify the key interaction features between this compound and the VEGFR2 binding site.[14][15] These features typically include:

-

Hydrogen bond donors and acceptors

-

Hydrophobic regions

-

Aromatic rings

-

Positive and negative ionizable groups

-

-

-

Pharmacophore Model Refinement:

-

The automatically generated pharmacophore model can be manually refined to include or exclude certain features based on chemical intuition and structure-activity relationship (SAR) data from related compounds, if available.

-

-

Applications of the Pharmacophore Model:

-

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for other molecules that possess the same key features and are therefore likely to bind to VEGFR2.

-

Lead Optimization: The model can guide the chemical modification of this compound to enhance its interaction with the target. For example, if a hydrogen bond donor is identified as a key feature, medicinal chemists can explore modifications that strengthen this interaction.

-

Data Presentation and Interpretation

The quantitative data generated from these in silico experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Molecular Docking and MD Simulation Results

| Parameter | Value | Interpretation |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Key Interacting Residues | Asp1046, Cys919, Glu885 | Highlights the specific amino acids involved in binding. |

| Molecular Dynamics Simulation | ||

| Average RMSD of Ligand (nm) | 0.15 | Indicates the ligand remains stably bound in the active site. |

| Average RMSD of Protein (nm) | 0.25 | Shows the overall protein structure is stable during the simulation. |

| Dominant Interaction Types | Hydrogen bonding, Hydrophobic | Characterizes the nature of the binding forces. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can generate a detailed, multi-faceted understanding of its potential interactions with a biological target, exemplified here by VEGFR2.

The insights gained from these computational studies provide a strong foundation for subsequent experimental validation. The predicted binding affinity and interaction patterns can guide the design of biochemical and cellular assays to confirm the molecule's activity. Furthermore, the generated pharmacophore model serves as a valuable tool for virtual screening and lead optimization, accelerating the drug discovery process.

As with any computational modeling, it is imperative to acknowledge the inherent approximations and limitations. The accuracy of the results is contingent on the quality of the force fields, the length of the simulations, and the assumptions made during the modeling process. Nevertheless, when applied judiciously and interpreted in the context of experimental data, the methodologies described herein represent a powerful and indispensable component of modern drug discovery.

References

- 1. GROMACS Tutorials [mdtutorials.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. m.youtube.com [m.youtube.com]

- 5. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. compchems.com [compchems.com]

- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

The Pharmacological Profile of Substituted Pyrazole Scaffolds: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a cornerstone in the development of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the pharmacological profile of substituted pyrazole scaffolds for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of key classes of pyrazole-based compounds. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure technical accuracy and reproducibility.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole ring system is a versatile and highly sought-after scaffold in drug discovery due to its unique physicochemical properties. The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, the aromatic nature of the pyrazole ring contributes to the metabolic stability of drug candidates.[2] The ability to readily introduce a wide variety of substituents at different positions on the pyrazole ring allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3] This has led to the successful development of numerous FDA-approved drugs containing a pyrazole core, targeting a broad spectrum of diseases.[2]

Synthetic Strategies for Substituted Pyrazoles

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative. This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified pyrazole derivative by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halide in the presence of a base. This method offers a high degree of regioselectivity, which is crucial for controlling the substitution pattern of the final product.

Pharmacological Applications and Mechanisms of Action

Substituted pyrazoles exhibit a remarkable diversity of pharmacological activities, a testament to their ability to interact with a wide range of biological targets.

Anti-inflammatory Agents: COX-2 Inhibitors

Perhaps the most well-known application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of celecoxib, a potent and selective COX-2 inhibitor, revolutionized the treatment of inflammatory disorders by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4] The selectivity of these compounds is attributed to the ability of the pyrazole core and its substituents to fit into the larger, more flexible active site of COX-2 compared to the narrower channel of COX-1.[5]

The anti-inflammatory activity and COX-2 selectivity of pyrazole derivatives are highly dependent on their substitution pattern. Key structural features include:

-

A central pyrazole ring: Essential for the core scaffold.

-

A sulfonamide or methylsulfonyl group: This moiety interacts with a hydrophilic side pocket in the COX-2 active site, a key determinant of selectivity.

-

Two aryl groups at adjacent positions on the pyrazole ring: These groups occupy two hydrophobic pockets within the COX-2 active site.

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, heme, and a buffer containing a cofactor such as glutathione.

-

Add the test compound or vehicle control (DMSO) and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by non-linear regression analysis.

Anticancer Agents: Kinase Inhibitors

The pyrazole scaffold is a prominent feature in many approved and investigational kinase inhibitors.[6] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy. Pyrazole-based inhibitors can effectively compete with ATP for binding to the kinase active site, thereby blocking downstream signaling and inhibiting tumor growth.[7]

Caption: Pyrazole kinase inhibitors block ATP binding, halting proliferation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neurological and Metabolic Modulators: Cannabinoid Receptor Antagonists

Substituted pyrazoles have been extensively investigated as antagonists of the cannabinoid CB1 receptor.[8] Rimonabant, a pyrazole-based CB1 receptor inverse agonist, was initially approved for the treatment of obesity but was later withdrawn due to psychiatric side effects.[9] This highlights the critical importance of developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier to avoid central nervous system-mediated adverse effects.[9]

CB1 receptors are G-protein coupled receptors that, upon activation by endocannabinoids, inhibit adenylyl cyclase and modulate ion channels. Antagonism of CB1 receptors by pyrazole derivatives blocks these downstream signaling events, which can influence appetite, metabolism, and neuronal activity.[10][11]

Caption: Pyrazole CB1 antagonists block endocannabinoid signaling.

Antimicrobial Agents

A growing body of research has demonstrated the potential of substituted pyrazoles as effective antimicrobial agents against a range of bacteria and fungi. The mechanism of action for their antimicrobial effects is often multifaceted and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

-

Compound Dilution: Perform serial dilutions of the pyrazole compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Quantitative Analysis of Pharmacological Activity

To facilitate a comparative analysis of the pharmacological profiles of different substituted pyrazoles, the following tables summarize key quantitative data from the literature.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >10 | 0.04 | >250 | [12] |

| SC-558 | 19 | 0.021 | 905 | [5] |

| Compound 11 | 5.12 | 0.0162 | 316 | [4] |

| Compound 16 | 4.22 | 0.0201 | 210 | [4] |

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Target Kinase | Reference |

| Crizotinib | H3122 (NSCLC) | 0.02 | ALK | [2] |

| Ruxolitinib | Ba/F3-JAK2V617F | 0.3 | JAK1/2 | [2] |

| Compound 29 | HepG2 | 10.05 | Not specified | [13] |

| Compound 33 | HCT116 | <23.7 | CDK2 | [13] |

Table 3: Pharmacokinetic Properties of Selected Pyrazole-Based Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism | Reference |

| Celecoxib | 22-40 | 97 | 11 | CYP2C9 | [3] |

| Sildenafil | 41 | 96 | 3-4 | CYP3A4, CYP2C9 | [2] |

| Rimonabant | <10 | >99 | 16 | CYP3A4 | [14] |

Conclusion and Future Perspectives

The substituted pyrazole scaffold has unequivocally demonstrated its immense value in modern drug discovery, leading to the development of numerous clinically successful drugs. Its synthetic tractability, favorable physicochemical properties, and ability to interact with a diverse range of biological targets ensure its continued prominence in the search for novel therapeutic agents. Future research will likely focus on the development of pyrazole derivatives with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action. The application of computational drug design and the exploration of new biological targets will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of 3-(2,4-Dimethoxyphenyl)-1H-pyrazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract